3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303104-81-6
VCID: VC16091049
InChI: InChI=1S/C23H28N4O2S/c1-2-3-4-5-6-7-14-29-19-12-10-18(11-13-19)21-16-22(26-25-21)23(28)27-24-17-20-9-8-15-30-20/h8-13,15-17H,2-7,14H2,1H3,(H,25,26)(H,27,28)/b24-17+
SMILES:
Molecular Formula: C23H28N4O2S
Molecular Weight: 424.6 g/mol

3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

CAS No.: 303104-81-6

Cat. No.: VC16091049

Molecular Formula: C23H28N4O2S

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide - 303104-81-6

Specification

CAS No. 303104-81-6
Molecular Formula C23H28N4O2S
Molecular Weight 424.6 g/mol
IUPAC Name 3-(4-octoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C23H28N4O2S/c1-2-3-4-5-6-7-14-29-19-12-10-18(11-13-19)21-16-22(26-25-21)23(28)27-24-17-20-9-8-15-30-20/h8-13,15-17H,2-7,14H2,1H3,(H,25,26)(H,27,28)/b24-17+
Standard InChI Key JIIROFVMDQCKJP-JJIBRWJFSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Introduction

3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative class. This compound is characterized by its unique molecular structure, which includes a pyrazole core substituted with a thiophene moiety and an octyloxy phenyl group. The molecular formula of this compound is C23H28N4O2S, and its molecular weight is not explicitly mentioned in the available literature, but it can be calculated based on its formula .

Synthesis and Characterization

The synthesis of 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The reaction conditions, such as temperature, pH, and solvent choice, must be carefully controlled to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Synthesis Steps:

  • Starting Materials: The synthesis begins with readily available starting materials.

  • Reaction Conditions: Careful control of reaction conditions is crucial.

  • Characterization: NMR and MS are used for structural confirmation.

Biological Activities and Potential Applications

Pyrazole derivatives, including 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, are known for their diverse biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiophene ring and octyloxy group enhances solubility and stability, making it suitable for applications in medicinal chemistry and material science.

Biological Activities:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

Molecular Information

PropertyValue
Molecular FormulaC23H28N4O2S
Molecular WeightCalculated based on formula
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
InChIKeyJIIROFVMDQCKJP-JJIBRWJFSA-N

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+425.20058203.9
[M+Na]+447.18252213.7
[M+NH4]+442.22712209.4
[M+K]+463.15646207.4
[M-H]-423.18602208.3
[M+Na-2H]-445.16797210.7
[M]+424.19275206.7
[M]-424.19385206.7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator